4-(Heptyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-heptoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCKMIZXHKVONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067345 | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27893-41-0 | |

| Record name | 4-(Heptyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27893-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027893410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(heptyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Multifunctional Building Block

An In-depth Technical Guide to 4-(Heptyloxy)benzaldehyde: Properties, Synthesis, and Applications

This compound is an aromatic aldehyde that has emerged as a significant intermediate and molecular building block in various fields of chemical science.[1][2] Its structure is characterized by a benzaldehyde core, where the para-position is substituted with a seven-carbon alkyloxy (heptyloxy) chain.[1] This unique combination of a reactive aldehyde group, a rigid phenyl ring, and a flexible, lipophilic alkyl chain imparts a set of chemical and physical properties that make it highly valuable in organic synthesis, materials science, and medicinal chemistry.[3] The aldehyde functional group serves as a versatile handle for numerous chemical transformations, most notably the formation of Schiff bases, while the heptyloxy tail modulates solubility, influences molecular packing, and can enhance interactions with biological systems.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis protocols, analytical characterization, and key applications.

Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity and utility. The structure consists of a planar benzene ring connected to an aldehyde group (-CHO) and an ether-linked heptyl chain (-O(CH₂)₆CH₃). The conjugation between the aromatic ring and the aldehyde group results in significant electronic delocalization, influencing its spectroscopic properties and chemical reactivity.[2] The long heptyloxy chain introduces hydrophobic characteristics, rendering the molecule soluble in common organic solvents like ethanol and ether while having limited solubility in water.[1][2]

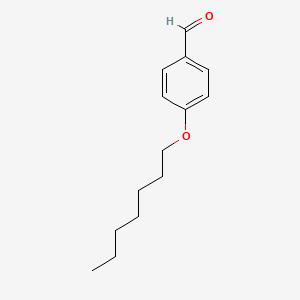

Structural Representation

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source |

| IUPAC Name | 4-heptoxybenzaldehyde | [4] |

| CAS Number | 27893-41-0 | [1][2][4] |

| Molecular Formula | C₁₄H₂₀O₂ | [2][5] |

| Molecular Weight | 220.31 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | ~300 °C (at 760 mmHg) | [2] |

| Density | ~0.9 g/cm³ | [2] |

| Solubility | Soluble in ethanol, ether; Insoluble in water | [1][2] |

| logP (Octanol/Water) | 3.848 - 4.50 | [6][7] |

| SMILES | O(CCCCCCC)C1=CC=C(C=O)C=C1 | [1] |

| InChIKey | YBCKMIZXHKVONZ-UHFFFAOYSA-N | [1][8] |

Part 2: Synthesis and Characterization

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This classical organic reaction provides a reliable pathway to form the ether linkage with good yields.

Williamson Ether Synthesis Protocol

This protocol details the synthesis from 4-hydroxybenzaldehyde and 1-bromoheptane. The causality for key steps is explained: the use of a polar aprotic solvent (DMF) is to solubilize the reactants and facilitate the SN2 reaction, while the base (K₂CO₃) is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion.

Materials:

-

1-Bromoheptane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reactant Setup: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes. This allows the base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide intermediate.

-

Etherification: Add 1-bromoheptane (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde. Heating accelerates the rate of the SN2 substitution.

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water. This step precipitates the crude product and dissolves inorganic salts.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). The organic solvent selectively dissolves the desired ether product.[11]

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[11]

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the final product as a clear liquid.

Synthetic Workflow Diagram

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic techniques.[4][11]

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm. Aromatic protons will appear in the δ 6.9-7.9 ppm region. The triplet corresponding to the -OCH₂- protons will be visible around δ 4.0 ppm, with the remaining aliphatic protons of the heptyl chain appearing between δ 0.8-1.8 ppm.

-

¹³C NMR: The carbon spectrum is distinguished by the aldehyde carbonyl carbon signal around δ 191-193 ppm. Aromatic carbons will resonate between δ 114-165 ppm, and the aliphatic carbons of the heptyl chain will appear in the upfield region of δ 14-68 ppm.[12]

-

IR Spectroscopy: The infrared spectrum will display a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1690-1715 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹), and a prominent C-O-C ether stretching band around 1250 cm⁻¹.[4][12]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak [M]⁺ at m/z 220.[13][14] Common fragmentation patterns include the loss of the heptyl chain.

Part 3: Core Applications in Research and Development

The bifunctional nature of this compound makes it a valuable precursor in several areas of advanced materials and medicinal chemistry.

Precursor for Liquid Crystalline Materials

A primary application of this compound is in the synthesis of thermotropic liquid crystals.[3] Its elongated molecular shape, consisting of a rigid core and a flexible tail, is an ideal template for creating calamitic (rod-like) mesogens.[15]

-

Mechanism of Action: The aldehyde group readily undergoes condensation reactions with primary amines (e.g., substituted anilines) to form Schiff bases (imines, -CH=N-).[15][16] This reaction is highly efficient and creates a rigid, linear linkage that extends the molecular core, a critical feature for promoting the formation of liquid crystalline phases (mesophases).[15]

-

Structure-Property Relationship: The heptyloxy chain plays a crucial role in modulating the final properties of the liquid crystal. It lowers the melting point compared to unsubstituted analogues and influences the temperature range and type of mesophase (e.g., nematic, smectic) that is formed. By systematically varying the length of this alkyl chain, researchers can fine-tune the material's properties for specific applications in displays and sensors.[15][17]

Intermediate in Pharmaceutical and Organic Synthesis

The compound serves as a versatile intermediate in the development of more complex molecules.[1]

-

Drug Development: Benzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[3][11] The lipophilic heptyloxy chain can enhance membrane permeability and interaction with biological targets, making derivatives of this compound interesting scaffolds for structure-activity relationship (SAR) studies in drug discovery.[3][11]

-

Organic Synthesis: Beyond Schiff base formation, the aldehyde group can participate in a wide array of organic reactions, including Wittig reactions, aldol condensations, and reductions to form the corresponding alcohol or reductive aminations to form amines, opening pathways to diverse molecular architectures.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[19][20] Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] The compound is stable under recommended storage conditions but may be sensitive to air.[19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material can be sent to an approved waste disposal plant.[19]

Based on available safety data, the compound is not classified as a hazardous substance according to GHS and does not require specific hazard labeling under EC Regulation No. 1272/2008.[19][20] However, as with all chemicals, unnecessary exposure should be avoided.

Conclusion

This compound stands out as a strategically important chemical intermediate. Its well-defined structure, accessible synthesis via the Williamson etherification, and the versatile reactivity of its aldehyde group provide a robust platform for innovation. For materials scientists, it is a key building block for designing liquid crystals with tunable properties. For medicinal chemists and organic synthesists, it offers a scaffold that balances aromatic, reactive, and lipophilic features, enabling the creation of complex and potentially bioactive molecules. A thorough understanding of its properties and protocols, as detailed in this guide, is foundational for leveraging its full potential in advanced scientific research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 119740, Benzaldehyde, 4-(heptyloxy)-. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-(heptyloxy)- (CAS 27893-41-0). [Link]

-

Cheméo. Benzaldehyde, 4-(heptyloxy)-. [Link]

-

U.S. Environmental Protection Agency. Benzaldehyde, 4-(heptyloxy)- - Substance Details. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SORDALAB. 4-HEPTYLOXY- BENZALDEHYDE Safety Data Sheet. [Link]

-

SIELC Technologies. Benzaldehyde, 4-(heptyloxy)-. [Link]

-

PubChemLite. This compound (C14H20O2). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-n-Heptyloxybenzaldehyde. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

MassBank. MSBNK-MetaboLights-ML001651. [Link]

-

SpectraBase. p-Heptyloxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 4-ethoxy-. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

National Institute of Standards and Technology. Benzaldehyde, 4-hydroxy-. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

Sources

- 1. CAS 27893-41-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-293226) | 27893-41-0 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzaldehyde, 4-(heptyloxy)- | C14H20O2 | CID 119740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chemeo.com [chemeo.com]

- 7. Benzaldehyde, 4-(heptyloxy)- | SIELC Technologies [sielc.com]

- 8. Benzaldehyde, 4-(heptyloxy)- (CAS 27893-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 10. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. orientjchem.org [orientjchem.org]

- 13. PubChemLite - this compound (C14H20O2) [pubchemlite.lcsb.uni.lu]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.ie [fishersci.ie]

- 19. sordalab.com [sordalab.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

4-(Heptyloxy)benzaldehyde CAS number 27893-41-0 properties

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and applications of 4-(Heptyloxy)benzaldehyde (CAS No. 27893-41-0). This document moves beyond a simple recitation of data, providing insights into the causality behind its chemical behavior and offering field-proven methodologies for its synthesis and use.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic organic compound that features a benzaldehyde core substituted with a heptyloxy group at the para position.[1] This structure, comprising a reactive aldehyde, a rigid phenyl ring, and a flexible seven-carbon alkyl chain, imparts a unique combination of properties that make it a valuable intermediate in various fields of chemical synthesis.[2][3]

The molecular formula is C₁₄H₂₀O₂ with a molecular weight of approximately 220.31 g/mol .[4][5] The presence of the heptyloxy chain significantly increases the compound's lipophilicity compared to its parent molecule, 4-hydroxybenzaldehyde, influencing its solubility and its utility as a precursor in liquid crystal synthesis.[1][6]

Key Identifiers and Nomenclature

For unambiguous identification and sourcing, the following identifiers are critical:

| Identifier | Value | Source(s) |

| CAS Number | 27893-41-0 | [1][4] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₁₄H₂₀O₂ | [4][5] |

| Molecular Weight | 220.31 g/mol | [4][5] |

| Synonyms | p-Heptyloxybenzaldehyde, 4-n-Heptyloxybenzaldehyde, 4-Heptoxybenzaldehyde | [1][7] |

| InChI Key | YBCKMIZXHKVONZ-UHFFFAOYSA-N | [7] |

| SMILES | CCCCCCCOC1=CC=C(C=C1)C=O | [5] |

Physicochemical Properties

The physical state and solubility are dictated by the balance between the polar aldehyde group and the nonpolar heptyloxy tail. It typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its properties are summarized below.

| Property | Value | Remarks | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | - | [1] |

| Boiling Point | ~300 °C (760 mmHg, approx.) | Some sources report 152-154 °C at reduced, unspecified pressure. | [2] |

| Density | ~0.9 g/cm³ | - | [2] |

| Water Solubility | Insoluble | The long alkyl chain imparts significant hydrophobic character. | [1][2] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and other common organic solvents. | High solubility in nonpolar to moderately polar solvents is expected. | [1][2] |

| Calculated Melting Point | 350.71 K (77.56 °C) | This is a calculated value; experimental values may vary. | [7] |

| Calculated logP | 3.848 | Indicates high lipophilicity. | [7] |

Synthesis Pathway: The Williamson Etherification

The most direct and industrially scalable route to this compound is the Williamson ether synthesis. This robust Sₙ2 reaction provides high yields by coupling an alkoxide with a primary alkyl halide. The causality is straightforward: a strong base is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from a heptyl chain, forming the ether linkage.

The choice of a polar aprotic solvent like DMF is critical; it readily dissolves the ionic phenoxide intermediate while not solvating the nucleophile so strongly as to impede its reactivity. Potassium carbonate is an effective and easily handled base for this transformation.[8]

Self-Validating Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), providing an internal validation checkpoint.

Materials & Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromoheptane (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous DMF (approx. 10 mL per gram of 4-hydroxybenzaldehyde).

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure a fine, well-distributed mixture.

-

Alkylation: Add 1-bromoheptane dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature under vigorous stirring for 12 hours.

-

Monitoring (Validation): Check for the consumption of the 4-hydroxybenzaldehyde starting material using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a volume of cold water approximately 10 times the volume of DMF used.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x). This removes residual DMF and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.[8]

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is highly diagnostic. The aldehyde proton appears as a singlet at a very downfield chemical shift (~9.8-10.0 ppm) due to the deshielding effect of the carbonyl group.[10] The aromatic protons will appear as two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and appear around 4.0 ppm as a triplet. The terminal methyl group of the heptyl chain appears as the most upfield signal.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.87 | Singlet | 1H |

| Aromatic (ortho to -CHO) | 7.83 | Doublet | 2H |

| Aromatic (ortho to -OR) | 7.00 | Doublet | 2H |

| Methylene (-O-CH₂-) | 4.05 | Triplet | 2H |

| Methylene (-O-CH₂-CH₂-) | 1.82 | Quintet | 2H |

| Methylene (-(CH₂)₄-) | 1.48 - 1.30 | Multiplet | 8H |

| Terminal Methyl (-CH₃) | 0.90 | Triplet | 3H |

Note: These are predicted values based on standard chemical shift tables and data for similar structures. The solvent used is CDCl₃.

The ¹³C NMR will show a characteristic peak for the aldehyde carbon around 191 ppm. The carbon attached to the oxygen will be found around 164 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. The most prominent and diagnostic peak will be the strong C=O stretch of the aldehyde group.

| Functional Group | Approx. Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2850, ~2750 | Medium (often two distinct peaks) |

| C=O stretch (aldehyde) | ~1700 - 1685 | Strong, Sharp |

| C=C stretch (aromatic) | ~1600, ~1580 | Medium to Strong |

| C-O stretch (aryl ether) | ~1250 | Strong |

| C-H bends (aromatic) | ~830 | Strong (indicative of 1,4-disubstitution) |

Note: Based on general IR correlation tables and available spectra for similar compounds.[4]

Reactivity and Applications

The utility of this compound stems from the reactivity of its aldehyde functional group, making it a valuable building block for more complex molecules.

Core Reactivity

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(heptyloxy)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[2]

-

Reduction: It can be reduced to the corresponding alcohol, [4-(heptyloxy)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with primary amines to form imines (Schiff bases). This reaction is fundamental to its primary application in the synthesis of liquid crystals.[3]

Primary Application: Precursor for Liquid Crystals

The elongated, rod-like structure of molecules derived from this compound is ideal for inducing liquid crystalline phases.[6] The condensation reaction with various substituted anilines yields Schiff base compounds that exhibit mesomorphic properties.[3][11] The rigid core (comprising the two phenyl rings and the imine linker) and the flexible terminal chains (the heptyloxy group and a substituent on the aniline) are key architectural features of these calamitic (rod-like) liquid crystals.[3]

Safety, Handling, and Storage

While not classified as acutely hazardous, proper laboratory protocols must be followed when handling this compound and its precursors.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[2][12]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

-

Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[12]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119740, Benzaldehyde, 4-(heptyloxy)-. Retrieved from [Link]

- EvitaChem (n.d.). Buy this compound (EVT-293226) | 27893-41-0. Retrieved from a general product page on the EvitaChem website.

- CymitQuimica (n.d.). CAS 27893-41-0: this compound. Retrieved from a general product page on the CymitQuimica website.

- University of Wisconsin-Madison (n.d.). The Williamson Ether Synthesis. Retrieved from a general educational resource page on the University of Wisconsin-Madison Chemistry department website.

- BenchChem (2025). The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide. Retrieved from a technical guide on the BenchChem website.

- Fisher Scientific (2023). SAFETY DATA SHEET: 4-Allyloxybenzaldehyde. Retrieved from a safety data sheet on the Fisher Scientific website.

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- U.S. Environmental Protection Agency (2023). Benzaldehyde, 4-(heptyloxy)- - Substance Details. Retrieved from the EPA Substance Registry Services.

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

- BenchChem (2025). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. Retrieved from a protocol document on the BenchChem website.

- Supporting Information document from a scientific journal.

- University of California, Los Angeles (n.d.). NMR Chemical Shifts. Retrieved from a general educational resource page on the UCLA Chemistry department website.

- Utah Tech University (n.d.). Williamson Ether Synthesis. Retrieved from an experimental procedure page on the Utah Tech University website.

- Millersville University (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from an educational lab manual on the Millersville University website.

- BenchChem (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. Retrieved from a protocol document on the BenchChem website.

- BenchChem (2025). Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals.

- BenchChem (2025). Applications of 4-Heptyloxyphenol in Materials Science and Liquid Crystals: A Technical Guide. Retrieved from a technical guide on the BenchChem website.

- Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from a general educational resource page on the Oregon State University Chemistry department website.

-

OrganicChemGuide (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

- SIELC Technologies (2018). Benzaldehyde, 4-(heptyloxy)-. Retrieved from an application page on the SIELC Technologies website.

- NIST (n.d.). Benzaldehyde, 4-(pentyloxy)-.

- PubChemLite (2026). This compound (C14H20O2).

-

Cheméo (2026). Benzaldehyde, 4-(heptyloxy)-. Retrieved from [Link]

-

University of Wisconsin (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- MDPI (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzaldehyde, 4-(heptyloxy)- | C14H20O2 | CID 119740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemeo.com [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistryguide.com [organicchemistryguide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 4-(Heptyloxy)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)benzaldehyde is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in materials science and medicinal chemistry. Its molecular structure, featuring a benzaldehyde core, a reactive aldehyde functional group, and a seven-carbon heptyloxy chain, provides a unique combination of aromaticity, reactivity, and lipophilicity. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, characteristic spectroscopic data, and its applications as a versatile building block in the development of novel materials and potential therapeutic agents.

Core Molecular and Physical Properties

This compound is chemically classified as an aromatic aldehyde. The presence of the aldehyde group makes it a valuable precursor for a variety of chemical transformations, while the heptyloxy chain significantly influences its physical properties, such as solubility and its propensity to form liquid crystalline phases.

| Property | Value | Source |

| Molecular Formula | C14H20O2 | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 300 °C | |

| Density | Approximately 0.9 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | |

| CAS Number | 27893-41-0 | [1][2] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a heptyl halide by the phenoxide ion of 4-hydroxybenzaldehyde. The causality behind this choice of reaction lies in its reliability, generally high yields, and the ready availability of the starting materials. The formation of the phenoxide in situ using a base like potassium carbonate is a critical step that enhances the nucleophilicity of the hydroxyl group, enabling it to attack the primary alkyl halide.

Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromoheptane

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Slowly add 1-bromoheptane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~9.87 | s | 1H | -CHO |

| Aromatic Protons | ~7.82 | d | 2H | Ar-H ortho to CHO |

| Aromatic Protons | ~6.98 | d | 2H | Ar-H ortho to OCH₂ |

| Methylene Protons | ~4.02 | t | 2H | -OCH₂- |

| Methylene Protons | ~1.81 | p | 2H | -OCH₂CH₂- |

| Methylene Protons | ~1.45-1.29 | m | 8H | -(CH₂)₄- |

| Methyl Protons | ~0.90 | t | 3H | -CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| Carbonyl Carbon | ~190.7 | C=O |

| Aromatic Carbon | ~164.3 | C-O |

| Aromatic Carbon | ~131.9 | C-H |

| Aromatic Carbon | ~129.9 | C-CHO |

| Aromatic Carbon | ~114.7 | C-H |

| Methylene Carbon | ~68.3 | -OCH₂- |

| Methylene Carbons | ~31.8, 29.2, 29.0, 25.9, 22.6 | -(CH₂)₅- |

| Methyl Carbon | ~14.1 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2925, 2855 | C-H stretch | Aliphatic (heptyloxy chain) |

| ~2820, 2720 | C-H stretch | Aldehyde |

| ~1685 | C=O stretch | Aldehyde |

| ~1600, 1580 | C=C stretch | Aromatic ring |

| ~1250, 1160 | C-O stretch | Aryl ether |

Applications in Research and Development

Precursor for Liquid Crystals

The elongated molecular shape and the presence of both a rigid aromatic core and a flexible alkyl chain make this compound an excellent precursor for the synthesis of calamitic (rod-like) liquid crystals. The aldehyde group serves as a convenient handle for introducing other molecular fragments, most commonly through the formation of Schiff bases (imines) by condensation with anilines. The length of the heptyloxy chain is a critical determinant of the mesomorphic properties, influencing the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) exhibited by the final material.

Caption: Synthesis of Liquid Crystals from this compound.

Scaffold in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The benzaldehyde moiety is a common pharmacophore found in a variety of biologically active molecules. The heptyloxy group, being a lipophilic chain, can enhance the ability of a molecule to cross cell membranes, a crucial factor in drug design. This is a key aspect of the structure-activity relationship (SAR), where modifications to the molecular structure are made to improve biological activity.[3][4][5][6]

-

Anticonvulsant Activity: Research has shown that triazole derivatives synthesized from a 4-(heptyloxy)phenyl precursor exhibit significant anticonvulsant activity in animal models.[1] Specifically, a study on 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles demonstrated that these compounds possess potent anti-seizure properties with a favorable safety profile.[1]

-

Anticancer and Antimicrobial Potential: While direct studies on this compound may be limited, the broader class of alkoxybenzaldehydes and their Schiff base derivatives have been investigated for their anticancer and antimicrobial activities.[7][8][9] The imine linkage in Schiff bases is often associated with biological activity, and the lipophilic alkoxy chain can contribute to the compound's ability to interact with microbial cell membranes or intracellular targets.[7]

Caption: Role of this compound in Drug Development.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties and a straightforward synthetic route. Its utility extends from the rational design of advanced materials like liquid crystals to serving as a foundational scaffold in the discovery of new pharmacologically active agents. The ability to readily modify its structure, coupled with the influential role of the heptyloxy group on its physicochemical and biological properties, ensures its continued relevance in both academic research and industrial drug development. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their respective fields.

References

- BenchChem. (2025). The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Biologically Active and Liquid Crystalline Schiff Bases: A Tech. BenchChem.

- Drug Design Org. (2005).

- BenchChem. (n.d.). This compound | 27893-41-0.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119740, Benzaldehyde, 4-(heptyloxy)-. PubChem.

- PubMed. (2025).

- Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development.

- Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.

- Collaborative Drug Discovery. (2025).

- Al-Salahi, R., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules, 26(18), 5583.

- Patsnap. (2025).

- BenchChem. (2025). Performance Benchmark: 4-(Hexyloxy)

- GARDP Revive. (n.d.).

- Al-Masoudi, N. A., et al. (2022). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers in Chemistry, 10, 1045893.

- BenchChem. (n.d.). This compound | 27893-41-0.

- Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3326.

- Roman, G., & Balan-Porcarasu, M. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112–120.

- Al-Jumaili, A. S. H., & Al-Amiery, A. A. (2025). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization.

- Wasit Journal for Pure sciences. (2023). Inhibitory Activity of 4-(Dimethyl amino)

- U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 4-(heptyloxy)- - Substance Details - SRS.

Sources

- 1. Benzaldehyde, 4-(heptyloxy)- | C14H20O2 | CID 119740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Spectroscopic Guide to 4-(Heptyloxy)benzaldehyde: In-Depth Analysis for Scientific Applications

Introduction: The Molecular Blueprint of 4-(Heptyloxy)benzaldehyde

In the landscape of chemical research and development, particularly in materials science and drug discovery, the precise structural elucidation of molecular compounds is paramount. This compound, a disubstituted aromatic aldehyde, serves as a valuable intermediate and building block. Its unique combination of a reactive aldehyde group, a central phenyl ring, and a flexible heptyloxy chain imparts specific physicochemical properties that are leveraged in the synthesis of liquid crystals, polymers, and pharmaceutical agents.

This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, our objective extends beyond mere data presentation. We aim to illuminate the causality behind the spectral features, offering a framework for researchers to confidently identify and characterize this molecule. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Below is the foundational structure of the molecule, which will be referenced throughout this guide.

Caption: Molecular structure of this compound (C₁₄H₂₀O₂).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom. The key diagnostic signals for this molecule are the distinct aldehyde proton, the aromatic protons exhibiting splitting patterns characteristic of a 1,4-disubstituted benzene ring, and the signals corresponding to the seven-carbon alkoxy chain.

Data Summary: ¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.83 | Doublet (d) | 2H | Aromatic (Ha) |

| ~6.98 | Doublet (d) | 2H | Aromatic (Hb) |

| ~4.03 | Triplet (t) | 2H | -O-CH₂- |

| ~1.81 | Quintet | 2H | -O-CH₂-CH₂ - |

| ~1.45 - 1.25 | Multiplet (m) | 8H | -(CH₂)₄- |

| ~0.90 | Triplet (t) | 3H | -CH₃ |

Note: The presented chemical shifts are predictive and based on data for structurally similar compounds. Actual experimental values may vary slightly.

Interpretation and Causality:

-

Aldehyde Proton (~9.88 ppm): This proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing its resonance to appear far downfield. Its singlet nature arises from the absence of neighboring protons within a three-bond coupling distance.

-

Aromatic Protons (~7.83 and ~6.98 ppm): The 1,4-disubstitution pattern creates a symmetrical electronic environment. The two protons (Ha) ortho to the electron-withdrawing aldehyde group are deshielded and appear further downfield. The two protons (Hb) ortho to the electron-donating heptyloxy group are shielded and appear more upfield. They appear as doublets due to coupling with their adjacent aromatic proton.

-

Heptyloxy Chain Protons: The methylene group directly attached to the ether oxygen (-O-CH₂-) is deshielded by the electronegative oxygen, resonating around 4.03 ppm as a triplet. The subsequent methylene groups of the alkyl chain appear progressively upfield, culminating in the terminal methyl (-CH₃) group signal at approximately 0.90 ppm, which is the most shielded.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their hybridization and electronic state.

Data Summary: ¹³C NMR (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Carbonyl Carbon (C=O) |

| ~164.5 | Aromatic C-O |

| ~132.0 | Aromatic CH (ortho to -CHO) |

| ~129.9 | Aromatic C-CHO |

| ~114.9 | Aromatic CH (ortho to -OR) |

| ~68.5 | -O-CH₂- |

| ~31.8, 29.1, 28.9, 26.0 | -(CH₂)₄- |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: Data is inferred from spectral databases for this compound and its analogs.[1]

Interpretation and Causality:

-

Carbonyl Carbon (~190.7 ppm): As with the aldehyde proton, the carbonyl carbon is highly deshielded and is a key diagnostic peak for aldehydes, appearing significantly downfield.

-

Aromatic Carbons: The carbon attached to the heptyloxy group (~164.5 ppm) is the most deshielded of the ring carbons due to the direct attachment of oxygen. The quaternary carbon bonded to the aldehyde group appears around 129.9 ppm. The CH carbons ortho and meta to the substituents have distinct chemical shifts due to the opposing electronic effects of the aldehyde (withdrawing) and alkoxy (donating) groups.

-

Heptyloxy Chain Carbons: The carbon of the -O-CH₂- group is the most deshielded of the alkyl chain (~68.5 ppm). The remaining aliphatic carbons appear in the typical upfield region between ~14-32 ppm.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal. For the ¹H spectrum, perform signal integration to determine the relative proton ratios.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde, the aromatic ring, and the aliphatic chain.

Data Summary: Key IR Absorptions (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, 2855 | Strong | C-H stretch (aliphatic CH₂, CH₃) |

| ~2820, 2720 | Medium | C-H stretch (aldehyde, Fermi doublet) |

| ~1695 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, 1575 | Strong | C=C stretch (aromatic ring) |

| ~1255, 1165 | Strong | C-O stretch (aryl-alkyl ether) |

| ~830 | Strong | C-H bend (out-of-plane, 1,4-disubstituted ring) |

Note: Data is based on spectra available from public databases.[2] The analysis was performed on a Bruker Tensor 27 FT-IR instrument.[1]

Interpretation and Causality:

-

C=O Stretch (~1695 cm⁻¹): This is the most intense and diagnostic peak in the spectrum. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aliphatic aldehyde (which appears around 1725 cm⁻¹).

-

Aldehyde C-H Stretch (~2820, 2720 cm⁻¹): The presence of a pair of medium-intensity bands in this region, known as a Fermi doublet, is highly characteristic of the aldehyde functional group.

-

Aliphatic C-H Stretches (~2925, 2855 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are definitive evidence of the sp³ C-H bonds in the heptyloxy chain.

-

Aromatic C=C Stretches (~1600, 1575 cm⁻¹): These absorptions are characteristic of the vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch (~1255, 1165 cm⁻¹): The strong bands in this region are attributed to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage.

-

Out-of-Plane C-H Bend (~830 cm⁻¹): A strong absorption in this region is a reliable indicator of the 1,4- (or para-) substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to generate the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks with their wavenumbers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) leads to characteristic fragmentation.

Data Summary: Key Mass Fragments (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 220 | Moderate | [M]⁺, Molecular Ion |

| 122 | High | [HOC₆H₄CHO]⁺ |

| 121 | Base Peak (100%) | [OC₆H₄CHO]⁺, loss of heptyloxy radical |

| 93 | Low | Loss of CO from m/z 121 |

| 43 | High | [C₃H₇]⁺, fragment from alkyl chain |

| 41 | High | [C₃H₅]⁺, fragment from alkyl chain (allyl cation) |

Note: Fragmentation data is based on spectra available from public databases.[1]

Interpretation and Causality:

The fragmentation of this compound under electron ionization is driven by the formation of stable ions.

-

Molecular Ion ([M]⁺, m/z 220): The peak corresponding to the intact molecule radical cation is observed, confirming the molecular weight of 220.31 g/mol .[1]

-

Base Peak (m/z 121): The most favorable fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of the heptyl radical. This results in the formation of a highly stable, resonance-delocalized cation, which is observed as the base peak.

-

McLafferty Rearrangement (m/z 122): A characteristic rearrangement for ethers involves the transfer of a gamma-hydrogen from the alkyl chain to the ether oxygen, followed by the elimination of a neutral alkene (hex-1-ene in this case). This produces a radical cation with m/z 122.

-

Alkyl Chain Fragments (m/z 43, 41): Fragmentation within the heptyloxy chain leads to the formation of stable carbocations, such as the propyl (m/z 43) and allyl (m/z 41) cations, which are typically observed in the mass spectra of long-chain alkanes.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The GC oven temperature program should be designed to ensure the elution of the compound as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: A detector records the abundance of each ion, generating a mass spectrum for the GC peak corresponding to this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, from the detailed connectivity of the carbon-hydrogen framework by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. The protocols and interpretations provided in this guide serve as a robust framework for researchers, ensuring data integrity and facilitating the confident application of this compound in further scientific endeavors.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

SpectraBase. p-Heptyloxybenzaldehyde . John Wiley & Sons, Inc. [Link]

-

NIST. Benzaldehyde, 4-(hexyloxy)- . NIST Chemistry WebBook. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.

-

Coates, J. Interpretation of Infrared Spectra, A Practical Approach . In Encyclopedia of Analytical Chemistry. John Wiley & Sons, 2006. [Link]

-

SpectraBase. p-Heptyloxybenzaldehyde IR Spectrum . John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Heptyloxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Heptyloxy)benzaldehyde (CAS No. 27893-41-0), a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the molecule, the theoretical principles governing its dissolution, and its expected solubility profile across a range of common organic solvents. Recognizing the scarcity of published quantitative data, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility using the isothermal shake-flask method. This work aims to bridge the information gap and empower researchers to generate reliable, reproducible solubility data essential for process development, reaction optimization, and formulation.

Introduction: Understanding this compound

This compound is an aromatic aldehyde distinguished by a seven-carbon alkoxy chain (heptyloxy group) at the para position of the benzaldehyde ring.[1] This structural composition imparts a dualistic nature to the molecule: the benzaldehyde portion provides polarity through its carbonyl group (C=O), while the long alkyl chain introduces significant nonpolar, lipophilic character.[1][2][3] This balance is a critical determinant of its physical properties and interaction with various solvent systems.

Key Physicochemical Properties:

-

Boiling Point: 152 - 154 °C[8]

The high LogP value indicates a strong preference for nonpolar environments and predicts low aqueous solubility, a characteristic confirmed by safety data sheets.[8] Its utility as an intermediate in the synthesis of more complex molecules, including potential pharmacophores, necessitates a thorough understanding of its solubility in organic media.[1]

Theoretical Framework: The Science of Dissolution

The solubility of a solute in a solvent is governed by the thermodynamic principle that dissolution is favorable when the Gibbs free energy of the system decreases. This is often simplified by the adage "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and solvent molecules.[9][10]

For this compound, the primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) on the benzaldehyde ring creates a significant dipole moment, allowing for strong electrostatic interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).[2][3][11]

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pairs of electrons on the carbonyl and ether oxygens can act as hydrogen bond acceptors. This enables it to interact favorably with polar protic solvents like alcohols (e.g., ethanol, methanol).[2][12]

-

London Dispersion Forces: These van der Waals forces are the primary interactions for the nonpolar components of the molecule—the long C₇H₁₅ alkyl chain and the aromatic ring. These forces are most significant when interacting with nonpolar (e.g., hexane, toluene) or moderately polar solvents.[3]

A solvent's ability to overcome the solute-solute and solvent-solvent interactions in favor of new, stable solute-solvent interactions determines the extent of dissolution.

Illustrative Solubility Profile

While specific quantitative public data is limited, a qualitative and predictive solubility profile can be constructed based on chemical principles. The following table serves as a practical guide for solvent selection, with the explicit understanding that experimental verification is required for precise quantitative values.

| Solvent | Chemical Formula | Polarity Type | Expected Solubility at 25°C ( g/100 mL) | Rationale for Prediction |

| Polar Protic | ||||

| Ethanol | C₂H₅OH | Polar Protic | > 50 (Miscible) | The hydroxyl group can hydrogen-bond with the solute's oxygen atoms. The ethyl group provides some nonpolar character, favorably interacting with the heptyl chain.[1] |

| Methanol | CH₃OH | Polar Protic | > 50 (Miscible) | Similar to ethanol, strong hydrogen bonding potential is the dominant factor for high solubility.[13] |

| Polar Aprotic | ||||

| Acetone | C₃H₆O | Polar Aprotic | > 50 (Miscible) | Strong dipole-dipole interactions between the ketone of acetone and the aldehyde of the solute lead to high solubility.[11][13] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | > 50 (Miscible) | Acts as a good hydrogen bond acceptor and has sufficient nonpolar character to dissolve the entire molecule effectively.[13] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | > 50 (Miscible) | Its moderate polarity and ability to engage in dipole-dipole interactions make it an effective solvent for a wide range of organic compounds.[13] |

| Acetonitrile | C₂H₃N | Polar Aprotic | > 25 | Good solubility is expected due to strong dipole-dipole interactions, though it may be slightly less effective than acetone for dissolving the long alkyl chain. |

| Nonpolar | ||||

| Toluene | C₇H₈ | Nonpolar | > 30 | The aromatic rings of both solute and solvent will interact favorably via π-stacking and dispersion forces.[13] |

| Hexane | C₆H₁₄ | Nonpolar | < 15 | The polarity mismatch between the benzaldehyde head group and the nonpolar solvent will limit solubility. The heptyl chain will interact well, but this is insufficient to fully dissolve the polar portion.[13] |

| Other | ||||

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | > 50 (Miscible) | The ether linkage is similar to the solute's, and the ethyl groups provide favorable dispersion force interactions, making it an excellent solvent.[1][13] |

Note: This table is illustrative. Experimental verification is essential for generating precise, actionable data.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To address the absence of quantitative data, the following protocol outlines the gold-standard isothermal shake-flask equilibrium method.[14][15] This procedure is a self-validating system designed to produce accurate and reproducible solubility measurements.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant, controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or constant temperature water bath

-

Calibrated positive displacement pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution has reached saturation.[14]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation, which would artificially inflate the calculated concentration.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that solid-liquid equilibrium is achieved.[14][16] Preliminary kinetic studies can be performed to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Immediately attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any microscopic solid particles that could otherwise dissolve during dilution and lead to an overestimation of solubility.

-

Dispense the filtered, saturated solution into a pre-weighed volumetric flask.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the pre-determined linear range of the analytical instrument. Record the dilution factor precisely.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or GC-FID method. The choice of method depends on the volatility and chromophoric properties of the solute and potential interferences from the solvent.[15][16]

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

-

Calculation and Reporting:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Conclusion

This compound possesses a molecular structure that suggests high solubility in a wide array of polar aprotic and moderately polar organic solvents, with more limited solubility in highly nonpolar solvents like hexane. The principles of "like dissolves like," driven by dipole-dipole interactions, hydrogen bond acceptance, and dispersion forces, provide a robust framework for predicting its behavior. Due to the current lack of published quantitative data, the detailed isothermal shake-flask protocol provided in this guide serves as an essential tool for researchers. By following this rigorous methodology, scientists can generate the precise and reliable solubility data needed to advance research, optimize synthetic routes, and develop new formulations with confidence.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Cheméo. Benzaldehyde, 4-(heptyloxy)-. [Link]

-

American Chemical Society. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Benzaldehyde, 4-(heptyloxy)-. PubChem. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-(heptyloxy)- (CAS 27893-41-0). [Link]

-

SORDALAB. 4-HEPTYLOXY- BENZALDEHYDE - Fiche de Données de Sécurité. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

U.S. Environmental Protection Agency. Benzaldehyde, 4-(heptyloxy)- - Substance Details. SRS. [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PubChemLite. This compound (C14H20O2). [Link]

-

University of Toronto Scarborough. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Reddit. (2022). Between alcohols and aldehydes, which is more soluble in water and why?. [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]

-

Solubility of Things. Benzaldehyde. [Link]

-

ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

-

Chemguide. an introduction to aldehydes and ketones. [Link]

-

ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. [Link]

-

National Center for Biotechnology Information. 4-(Benzyloxy)benzaldehyde. PMC. [Link]

-

ResearchGate. (2025). Dissolution behavior and thermodynamic properties of lapatinib ditosylate in pure and mixed organic solvents. [Link]

-

ResearchGate. Thermodynamics of sulfamethoxazole dissolution in organic solvents. [Link]

Sources

- 1. CAS 27893-41-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Benzaldehyde, 4-(heptyloxy)- | C14H20O2 | CID 119740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chemeo.com [chemeo.com]

- 7. Benzaldehyde, 4-(heptyloxy)- (CAS 27893-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-(Heptyloxy)benzaldehyde from p-Hydroxybenzaldehyde

This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-(heptyloxy)benzaldehyde, a valuable intermediate in the fields of liquid crystals, pharmaceuticals, and fragrance development.[1][2] We will delve into the foundational principles of the Williamson ether synthesis, offering a detailed, field-proven experimental protocol. This document is structured to provide not just a methodology, but a causal understanding of the experimental choices, ensuring both reproducibility and the flexibility to adapt the protocol to similar transformations.

Strategic Overview: The Williamson Ether Synthesis

The conversion of p-hydroxybenzaldehyde to this compound is most effectively achieved through the Williamson ether synthesis. This classic yet robust SN2 reaction involves the nucleophilic substitution of a halide on an alkyl chain by a phenoxide ion.[3] The elegance of this method lies in its reliability and broad applicability for creating asymmetrical ethers.[4]

Mechanistic Rationale

The reaction proceeds in two conceptual steps:

-

Deprotonation: The acidic phenolic proton of p-hydroxybenzaldehyde is abstracted by a base to form a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-bromoheptane). This occurs via a concerted SN2 mechanism, leading to the displacement of the halide and the formation of the desired ether linkage.[3]

The choice of a primary alkyl halide like 1-bromoheptane is critical. Secondary or tertiary halides would favor a competing E2 elimination reaction, leading to the formation of heptene as an undesired byproduct, thus reducing the yield of the target ether.[5][6]

Experimental Protocol

This protocol is designed as a self-validating system, with each step and choice of reagent justified to ensure a high yield and purity of the final product.

Reagents and Materials

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |

| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 8.80 g (6.98 mL) | 49.1 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for extraction | - | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed for washing | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-hydroxybenzaldehyde (5.00 g, 40.9 mmol), potassium carbonate (8.48 g, 61.4 mmol), and 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Rationale: Potassium carbonate is a mild, effective base for deprotonating the phenol without being overly harsh, which could promote side reactions.[7] DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[4][5]

-

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Subsequently, add 1-bromoheptane (6.98 mL, 49.1 mmol) to the reaction mixture dropwise using a syringe.

-

Rationale: A slight excess of the alkylating agent (1.2 equivalents) ensures the complete consumption of the limiting p-hydroxybenzaldehyde.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the rate of the SN2 reaction. 80 °C is a moderate temperature that provides sufficient energy to overcome the activation barrier without significantly promoting elimination side reactions.[8]

-

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water in a beaker. A precipitate or oily layer of the crude product should form. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Rationale: The product, this compound, is significantly more soluble in organic solvents like diethyl ether than in water, allowing for its efficient separation from the aqueous phase containing inorganic salts and residual DMF.

-

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-